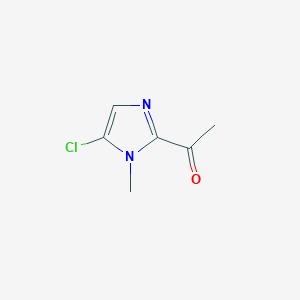

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

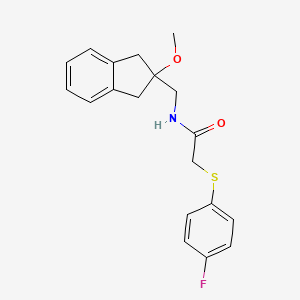

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one , also known by its systematic name 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one , is a heterocyclic compound. It belongs to the imidazole family, characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. Imidazole exhibits both acidic and basic properties due to the presence of two nitrogen atoms with different reactivity. This compound plays a crucial role in various natural products, including histidine, purine, and DNA-based structures .

Synthesis Analysis

Several synthetic routes exist for preparing 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one. Researchers have explored diverse methods, including condensation reactions, cyclizations, and functional group transformations. These synthetic pathways enable the production of this compound for further investigation and potential applications .

Molecular Structure Analysis

The molecular formula of 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one is C5H7Cl3N2O . It consists of a trichloroethyl group attached to an imidazole ring. The chlorine atoms contribute to its reactivity and stability. The molecular weight is approximately 227.48 g/mol. The compound exists as a white or colorless solid, highly soluble in water and polar solvents .

Chemical Reactions Analysis

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one can participate in various chemical reactions, such as nucleophilic substitutions, acylations, and ring-opening reactions. Its reactivity depends on the electrophilic nature of the trichloroethyl group and the imidazole ring. Researchers have explored its derivatives for potential drug development, antimicrobial activity, and other applications .

Physical And Chemical Properties Analysis

Scientific Research Applications

Therapeutic Potential

Imidazole, the core structure of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Antioxidant Potential

Some derivatives of imidazole have shown good scavenging potential, making them useful in antioxidant research .

Fluorescent Dye Intermediate

This compound can be used as an intermediate in the synthesis of fluorescent dyes, mainly used in biological labeling and bioimaging research .

Enzyme Substrate

It can also be used as an enzyme substrate to detect the activity of certain fluorescent molecules .

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and other proteins, depending on their specific structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often by binding to active sites or other key regions, thereby modulating the target’s function .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For instance, some imidazole derivatives have been found to have anti-inflammatory, antitumor, antidiabetic, and antiviral activities, among others .

Pharmacokinetics

It’s known that imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The effects of imidazole derivatives can vary widely, depending on their specific targets and modes of action .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of imidazole derivatives .

Safety and Hazards

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one should be handled with care due to its chlorinated nature. It may pose risks associated with chlorinated compounds, such as skin and eye irritation. Proper protective measures, including gloves and eye protection, are recommended during handling and synthesis .

properties

IUPAC Name |

1-(5-chloro-1-methylimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4(10)6-8-3-5(7)9(6)2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKGZIARIDUTIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N1C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2844616.png)

![1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2844618.png)

![N-[4-(dimethylsulfamoyl)phenyl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2844626.png)

![N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/no-structure.png)

![methyl 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2844633.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2844635.png)

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B2844637.png)

![N-(4-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2844639.png)